3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid
Overview
Description
3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with phenyl and methoxyphenyl groups, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized via the reaction of phenylhydrazine with an appropriate diketone or β-keto ester. The resulting pyrazole intermediate is then subjected to further functionalization.
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Formation of Pyrazole Core
Reactants: Phenylhydrazine and a diketone or β-keto ester.
Conditions: Reflux in ethanol or another suitable solvent, often in the presence of an acid catalyst.
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Substitution with Methoxyphenyl Group
Reactants: Pyrazole intermediate and 4-methoxybenzaldehyde.
Conditions: Condensation reaction under basic conditions, typically using sodium ethoxide or potassium carbonate.
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Formation of Acrylic Acid Moiety
Reactants: Substituted pyrazole and acrylic acid or its derivatives.
Conditions: Coupling reaction, often facilitated by a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidized derivatives, potentially altering the methoxy group or the pyrazole ring.
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Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduced forms of the acrylic acid moiety or the pyrazole ring.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives, where the methoxy or phenyl groups are replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The pyrazole ring is a common pharmacophore in many biologically active molecules, and the presence of the methoxyphenyl and acrylic acid groups can enhance its biological activity.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the acrylic acid moiety can participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole: Lacks the acrylic acid moiety, potentially altering its reactivity and biological activity.
3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazole: The hydroxy group can engage in different interactions compared to the methoxy group.
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyrazole ring.
Uniqueness
The presence of both the methoxyphenyl and acrylic acid groups in 3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid makes it unique, providing a combination of electronic and steric properties that can be exploited in various chemical and biological applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
(E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-17-10-7-14(8-11-17)19-15(9-12-18(22)23)13-21(20-19)16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLAJYFBOAHMSU-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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